3-Chloro-1-Dibenzofuranol
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Overview
Description
3-Chloro-1-Dibenzofuranol is an organic compound belonging to the class of chlorinated dibenzofurans These compounds are characterized by the presence of chlorine atoms attached to the dibenzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-Dibenzofuranol typically involves the chlorination of dibenzofuran. One common method includes the reaction of dibenzofuran with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar methods as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-Dibenzofuranol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to less chlorinated or dechlorinated compounds.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common
Properties
Molecular Formula |
C12H7ClO2 |
---|---|
Molecular Weight |
218.63 g/mol |
IUPAC Name |
3-chlorodibenzofuran-1-ol |
InChI |
InChI=1S/C12H7ClO2/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6,14H |
InChI Key |
HPJSWKIQHZLDON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3O2)Cl)O |
Origin of Product |
United States |
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